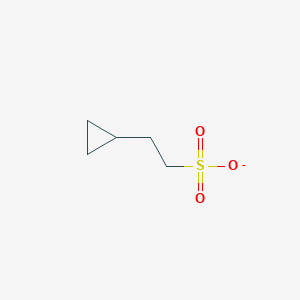
calcium;(2R,3R)-2,3-dihydroxybutanedioate
Vue d'ensemble
Description
calcium;(2R,3R)-2,3-dihydroxybutanedioate is a calcium salt of butanedioic acid, 2,3-dihydroxy-(2R,3R)-. This compound is known for its role in various industrial and scientific applications due to its unique chemical properties. It is often used in the food industry, pharmaceuticals, and as a reagent in chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, 2,3-dihydroxy-(2R,3R)-, calcium salt (1:1) typically involves the reaction of butanedioic acid, 2,3-dihydroxy-(2R,3R)- with calcium hydroxide or calcium carbonate. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using large reactors where butanedioic acid, 2,3-dihydroxy-(2R,3R)- is reacted with calcium hydroxide or calcium carbonate under controlled temperature and pH conditions. The resulting solution is then filtered and the product is crystallized out.
Analyse Des Réactions Chimiques
Types of Reactions
calcium;(2R,3R)-2,3-dihydroxybutanedioate undergoes various chemical reactions including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different carboxylic acids or ketones, while reduction can produce alcohols or other reduced forms of the compound.
Applications De Recherche Scientifique
calcium;(2R,3R)-2,3-dihydroxybutanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses and analytical procedures.
Biology: It is used in studies related to metabolic pathways and enzyme functions.
Industry: It is used in the food industry as an additive and in the production of biodegradable polymers.
Mécanisme D'action
The mechanism of action of butanedioic acid, 2,3-dihydroxy-(2R,3R)-, calcium salt (1:1) involves its interaction with various molecular targets and pathways. In biological systems, it can act as a chelating agent, binding to metal ions and affecting their availability and function. It can also participate in metabolic pathways, influencing the production and utilization of energy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butanedioic acid, 2,3-dihydroxy-(2R,3R)-, potassium salt (1:1)
- Butanedioic acid, 2,3-dihydroxy-(2R,3R)-, sodium salt (1:1)
- Butanedioic acid, 2,3-dihydroxy-(2R,3R)-, ammonium salt (1:1)
Uniqueness
calcium;(2R,3R)-2,3-dihydroxybutanedioate is unique due to its specific interaction with calcium ions, which can influence its solubility, stability, and reactivity compared to its potassium, sodium, and ammonium counterparts. This makes it particularly useful in applications where calcium’s properties are advantageous, such as in certain pharmaceutical formulations and food additives.
Propriétés
Formule moléculaire |
C4H4CaO6 |
|---|---|
Poids moléculaire |
188.15 g/mol |
Nom IUPAC |
calcium;(2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C4H6O6.Ca/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2/t1-,2-;/m1./s1 |
Clé InChI |
GUPPESBEIQALOS-ZVGUSBNCSA-L |
SMILES isomérique |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Ca+2] |
SMILES canonique |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Ca+2] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[4-(3-Chlorophenoxy)phenyl]-4-oxobut-2-enoic acid](/img/structure/B8505247.png)
![2-[4-(3-Pyrrolidin-1-yl-propoxy)-phenyl]-ethylamine](/img/structure/B8505260.png)




![(6-Hydroxy-benzo[b]thiophen-3-yl)-acetic acid ethyl ester](/img/structure/B8505294.png)


